molecular formula C19H20ClFN6O2S B2608919 2-chloro-6-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 954026-94-9

2-chloro-6-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2608919
CAS No.: 954026-94-9
M. Wt: 450.92
InChI Key: FDXVJPDUHXLCDD-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as chloro, fluoro, methylthio, and morpholino, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidine core, introduction of the morpholino group, and subsequent functionalization with chloro, fluoro, and methylthio groups. Common synthetic routes may include:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyrimidine derivatives.

    Introduction of the morpholino group: This step may involve nucleophilic substitution reactions using morpholine and suitable leaving groups.

    Functionalization with chloro, fluoro, and methylthio groups: These steps can be carried out using halogenation and thiolation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable bases or catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can lead to a variety of new derivatives with different functional groups.

Scientific Research Applications

2-chloro-6-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific diseases such as cancer, inflammation, and infectious diseases.

    Industry: The compound can be used in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating cellular responses by influencing receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-6-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide: shares structural similarities with other pyrazolo[3,4-d]pyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the chloro, fluoro, methylthio, and morpholino groups allows for diverse reactivity and potential for targeted therapeutic applications.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN6O2S/c1-30-19-24-16(26-7-9-29-10-8-26)12-11-23-27(17(12)25-19)6-5-22-18(28)15-13(20)3-2-4-14(15)21/h2-4,11H,5-10H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXVJPDUHXLCDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2CCNC(=O)C3=C(C=CC=C3Cl)F)C(=N1)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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